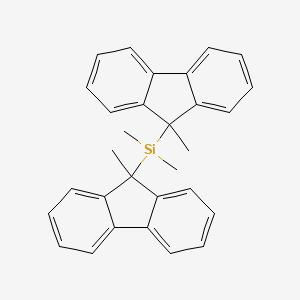
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 9-methyl-9H-fluoren-9-yl groups attached to a central silicon atom, which is also bonded to two methyl groups
Métodos De Preparación
The synthesis of Dimethylbis(9-methyl-9H-fluoren-9-YL)silane typically involves the reaction of 9-methyl-9H-fluorene with a silicon-containing reagent under specific conditions. One common method involves the use of chlorosilanes, such as dimethyldichlorosilane, in the presence of a base like sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Análisis De Reacciones Químicas
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .
Aplicaciones Científicas De Investigación
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structural properties make it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart desirable properties like thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of Dimethylbis(9-methyl-9H-fluoren-9-YL)silane involves its interaction with molecular targets through its silicon and fluorenyl groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior in various applications. The pathways involved may include covalent bonding, hydrogen bonding, and van der Waals interactions, depending on the specific context of its use .
Comparación Con Compuestos Similares
Dimethylbis(9-methyl-9H-fluoren-9-YL)silane can be compared with other similar compounds, such as:
Dimethylbis(9-phenyl-9H-fluoren-9-YL)silane: This compound has phenyl groups instead of methyl groups, which can lead to differences in reactivity and applications.
Dimethylbis(9-trimethylsilyl-9H-fluoren-9-YL)silane: The presence of trimethylsilyl groups can impart different physical and chemical properties compared to the methyl-substituted analogue.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and suitability for various applications .
Propiedades
Número CAS |
166118-08-7 |
|---|---|
Fórmula molecular |
C30H28Si |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
dimethyl-bis(9-methylfluoren-9-yl)silane |
InChI |
InChI=1S/C30H28Si/c1-29(25-17-9-5-13-21(25)22-14-6-10-18-26(22)29)31(3,4)30(2)27-19-11-7-15-23(27)24-16-8-12-20-28(24)30/h5-20H,1-4H3 |
Clave InChI |
ZIEKCAOYCBDHRS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C4(C5=CC=CC=C5C6=CC=CC=C64)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
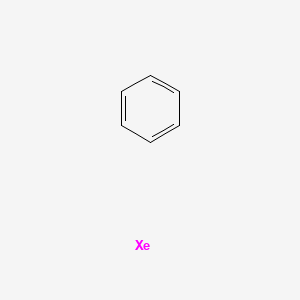
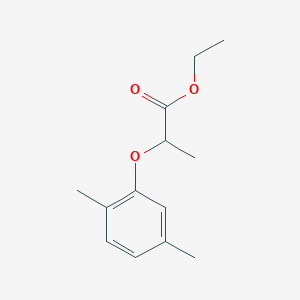
![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)
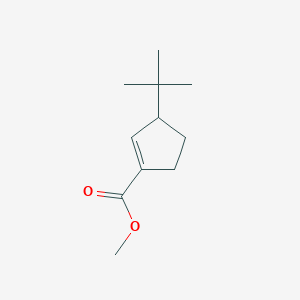

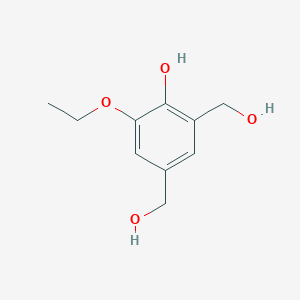
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
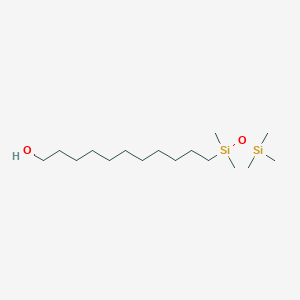
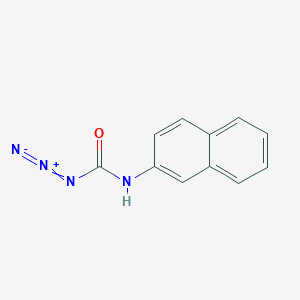
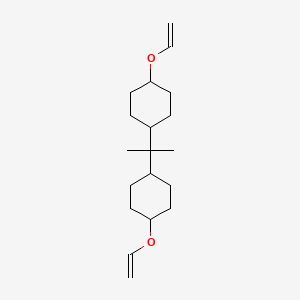
silane](/img/structure/B14260937.png)
